
(3-Amino-2-benzylpropyl)benzene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Amino-2-benzylpropyl)benzene hydrochloride” is an organic compound with the molecular formula C16H20ClN . It appears as a powder .
Molecular Structure Analysis
The molecular structure of “(3-Amino-2-benzylpropyl)benzene hydrochloride” consists of a benzene ring attached to a propyl chain with an amino group at one end and a benzyl group at the other . The molecular weight of this compound is 261.79 .Physical And Chemical Properties Analysis
“(3-Amino-2-benzylpropyl)benzene hydrochloride” is a powder . Its molecular weight is 261.79 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry Applications
Benzene derivatives like benzene-1,3,5-tricarboxamides (BTAs) play a crucial role in supramolecular chemistry, nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into nanometer-sized rod-like structures stabilized by H-bonding and their multivalent nature are leveraged for developing new materials and drug delivery systems (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Medicinal Chemistry
Compounds bearing a triazine scaffold, which is structurally related to benzene derivatives, exhibit a wide range of pharmacological activities. Triazine analogs have shown promising results as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial agents, highlighting the potential of benzene derivatives in drug development (Tarawanti Verma, Manish Sinha, & N. Bansal, 2019).
Advanced Oxidation Processes
In the context of environmental science, benzene derivatives have been studied for their degradation by advanced oxidation processes (AOPs). This research is crucial for removing recalcitrant compounds from water, illustrating the environmental applications of benzene-related compounds (Mohammad Qutob, M. Hussein, K. Alamry, & M. Rafatullah, 2022).
Synthetic Chemistry
Synthetic strategies involving benzothiazines, a group of benzene-derived heterocycles, have been explored for their utility in producing biologically active and industrially significant compounds. These strategies highlight the importance of benzene derivatives as building blocks in organic synthesis (Shafia Mir, A. M. Dar, & B. Dar, 2020).
Biomonitoring for Environmental and Health Research
The measurement of human urinary carcinogen metabolites, derived from benzene, serves as a practical approach for assessing exposure to tobacco smoke and its association with cancer. This application underscores the significance of benzene derivatives in public health research (S. Hecht, 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-benzyl-3-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10,16H,11-13,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUJPFKBLVAZHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

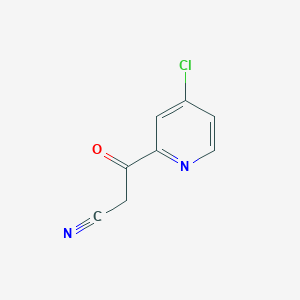
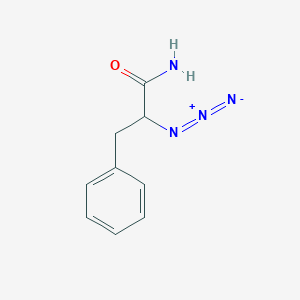
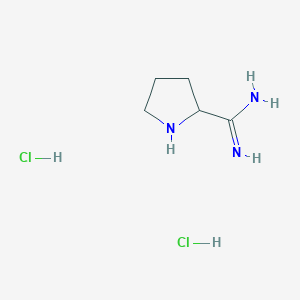
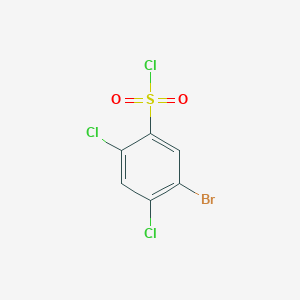

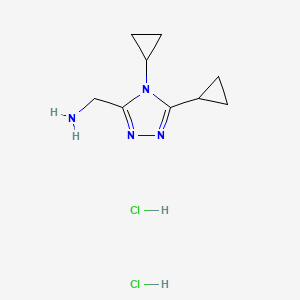
![Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate](/img/structure/B1379164.png)

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1379168.png)
![4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde](/img/structure/B1379170.png)
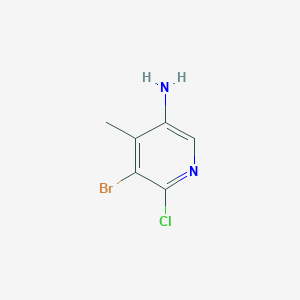
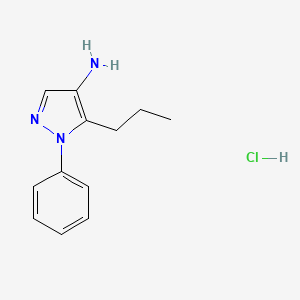
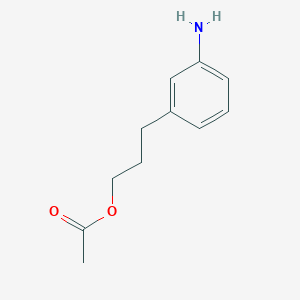
![tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1379176.png)